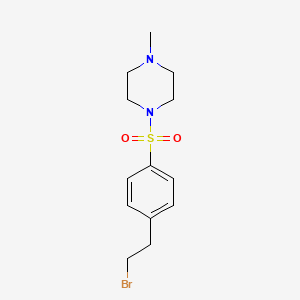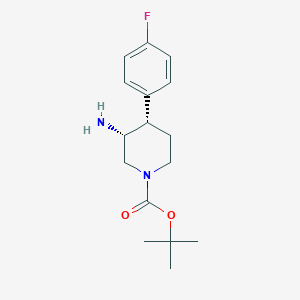
(1-Tert-butoxycarbonyl-6-chloro-indol-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Tert-butoxycarbonyl-6-chloro-indol-3-yl)boronic acid is a boronic acid derivative with the molecular formula C13H15BClNO4. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is characterized by the presence of a boronic acid group attached to an indole ring, which is further substituted with a tert-butoxycarbonyl (Boc) protecting group and a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Tert-butoxycarbonyl-6-chloro-indol-3-yl)boronic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, including Fischer indole synthesis or Bartoli indole synthesis.
Introduction of the Chlorine Atom: Chlorination of the indole ring is achieved using reagents such as N-chlorosuccinimide (NCS) under controlled conditions.
Boc Protection: The indole nitrogen is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Boronic Acid Formation:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: (1-Tert-butoxycarbonyl-6-chloro-indol-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF or toluene).
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Boronic esters.
Reduction: Boranes.
Scientific Research Applications
(1-Tert-butoxycarbonyl-6-chloro-indol-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (1-Tert-butoxycarbonyl-6-chloro-indol-3-yl)boronic acid primarily involves its role as a boronic acid derivative in chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in various synthetic pathways. The presence of the Boc protecting group and the chlorine atom further modulates its reactivity and selectivity in these reactions.
Comparison with Similar Compounds
- N-Boc-indole-2-boronic acid
- 6-Indolylboronic acid
- Indole-3-carboxaldehyde
Comparison: (1-Tert-butoxycarbonyl-6-chloro-indol-3-yl)boronic acid is unique due to the presence of both the Boc protecting group and the chlorine atom, which provide distinct reactivity and selectivity compared to other indole boronic acids. This makes it particularly useful in specific synthetic applications where these functional groups are advantageous.
Properties
Molecular Formula |
C13H15BClNO4 |
|---|---|
Molecular Weight |
295.53 g/mol |
IUPAC Name |
[6-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]boronic acid |
InChI |
InChI=1S/C13H15BClNO4/c1-13(2,3)20-12(17)16-7-10(14(18)19)9-5-4-8(15)6-11(9)16/h4-7,18-19H,1-3H3 |
InChI Key |
PKSNDSXAUPPKCT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(C2=C1C=CC(=C2)Cl)C(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B13906841.png)

![6-methoxy-1-methyl-3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13906846.png)
![N,N-diethyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide](/img/structure/B13906849.png)
![Lithium thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B13906855.png)



![3-phenylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B13906889.png)




![6-[3-(1-Azetidinyl)propoxy]-3-bromo-2-fluoropyridine](/img/structure/B13906915.png)
